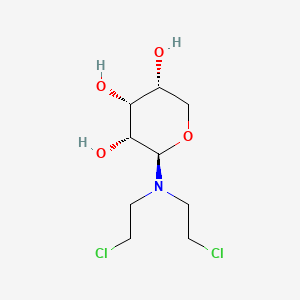
Ribopyranose, 1-deoxy-1-(bis(2-chloroethyl)amino)-, beta-D-
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
Ribopyranose, 1-deoxy-1-(bis(2-chloroethyl)amino)-, beta-D- is a synthetic compound with significant applications in various fields of scientific research. This compound is characterized by the presence of a ribopyranose ring structure with a bis(2-chloroethyl)amino group attached to the 1-deoxy position. The beta-D- configuration indicates the specific stereochemistry of the molecule.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of Ribopyranose, 1-deoxy-1-(bis(2-chloroethyl)amino)-, beta-D- typically involves the following steps:
Starting Material: The synthesis begins with a ribopyranose derivative.
Functional Group Modification: The hydroxyl group at the 1-position is replaced with a bis(2-chloroethyl)amino group through a series of chemical reactions.
Reaction Conditions: The reactions are carried out under controlled conditions, often involving the use of specific solvents, catalysts, and temperature control to ensure the desired product is obtained.
Industrial Production Methods
In an industrial setting, the production of Ribopyranose, 1-deoxy-1-(bis(2-chloroethyl)amino)-, beta-D- is scaled up using optimized reaction conditions to maximize yield and purity. This involves the use of large-scale reactors, continuous monitoring of reaction parameters, and purification techniques such as crystallization or chromatography.
Chemical Reactions Analysis
Types of Reactions
Ribopyranose, 1-deoxy-1-(bis(2-chloroethyl)amino)-, beta-D- undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized under specific conditions to form corresponding oxidized products.
Reduction: Reduction reactions can modify the bis(2-chloroethyl)amino group, leading to different derivatives.
Substitution: The bis(2-chloroethyl)amino group can be substituted with other functional groups through nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.
Reduction: Reducing agents such as sodium borohydride or lithium aluminum hydride are used.
Substitution: Nucleophiles like amines or thiols can be used for substitution reactions.
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield aldehydes or carboxylic acids, while reduction can produce amines or alcohols.
Scientific Research Applications
Ribopyranose, 1-deoxy-1-(bis(2-chloroethyl)amino)-, beta-D- has a wide range of applications in scientific research:
Chemistry: Used as a building block for the synthesis of more complex molecules.
Biology: Studied for its potential interactions with biological molecules and pathways.
Medicine: Investigated for its potential therapeutic properties, including anticancer activity.
Industry: Utilized in the development of new materials and chemical processes.
Mechanism of Action
The mechanism by which Ribopyranose, 1-deoxy-1-(bis(2-chloroethyl)amino)-, beta-D- exerts its effects involves the interaction of the bis(2-chloroethyl)amino group with molecular targets. This can lead to the formation of covalent bonds with nucleophilic sites on proteins or DNA, potentially disrupting normal cellular functions. The specific pathways involved depend on the context of its use, such as in therapeutic applications or chemical synthesis.
Comparison with Similar Compounds
Similar Compounds
Ribopyranose, 1-deoxy-1-(bis(2-chloroethyl)amino)-, alpha-D-: Similar structure but different stereochemistry.
Ribopyranose, 1-deoxy-1-(bis(2-chloroethyl)amino)-, gamma-D-: Another stereoisomer with distinct properties.
Ribopyranose, 1-deoxy-1-(bis(2-chloroethyl)amino)-, delta-D-: Yet another stereoisomer.
Uniqueness
Ribopyranose, 1-deoxy-1-(bis(2-chloroethyl)amino)-, beta-D- is unique due to its specific beta-D- configuration, which can influence its reactivity and interactions with other molecules. This stereochemistry can result in different biological activities and chemical properties compared to its alpha-D-, gamma-D-, and delta-D- counterparts.
Properties
CAS No. |
74427-65-9 |
|---|---|
Molecular Formula |
C9H17Cl2NO4 |
Molecular Weight |
274.14 g/mol |
IUPAC Name |
(2R,3R,4R,5R)-2-[bis(2-chloroethyl)amino]oxane-3,4,5-triol |
InChI |
InChI=1S/C9H17Cl2NO4/c10-1-3-12(4-2-11)9-8(15)7(14)6(13)5-16-9/h6-9,13-15H,1-5H2/t6-,7-,8-,9-/m1/s1 |
InChI Key |
FUWBATHSWYDOFQ-FNCVBFRFSA-N |
Isomeric SMILES |
C1[C@H]([C@H]([C@H]([C@@H](O1)N(CCCl)CCCl)O)O)O |
Canonical SMILES |
C1C(C(C(C(O1)N(CCCl)CCCl)O)O)O |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.















